molecular formula C10H13NO5S B195580 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid CAS No. 71675-87-1

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Cat. No.: B195580
CAS No.: 71675-87-1
M. Wt: 259.28 g/mol
InChI Key: OJVNCXHGGYYOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS RN 71675-87-1) is a benzoic acid derivative with the molecular formula C₁₀H₁₃NO₅S and a molecular weight of 259.28 g/mol . It is a key intermediate in synthesizing enantiomers of amisulpride, such as esamisulpride and aramisulpride, which are antipsychotic drugs targeting 5-HT₇ and D₂ receptors . The compound is synthesized via sequential steps starting from 4-amino-2-hydroxybenzoic acid, involving methylation, thiocyanation, ethylation, and oxidation, achieving a total yield of 24.5% . Its structure is confirmed by spectroscopic methods (IR, ¹H NMR, MS), and it is commercially available with ≥98% purity .

Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVNCXHGGYYOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992277
Record name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71675-87-1
Record name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71675-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(ethylsulphonyl)-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(ethylsulphonyl)-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5K498QLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Sulfonation and Chlorination

In the first step, 2-methoxy-4-acetamidobenzoic acid methyl ester reacts with chlorosulfonic acid under controlled conditions:

Reaction Conditions

  • Molar Ratio : 1:5–8 (ester to chlorosulfonic acid)

  • Temperature : 5–10°C

  • Duration : 6–9 hours

This exothermic reaction produces 2-methoxy-4-acetamido-5-sulfonylchloromethyl benzoate as an intermediate. Post-reaction hydrolysis isolates the product, which is then purified via suction filtration.

Example 1 Performance

ParameterValue
Starting Material201 g (0.9 mol)
Chlorosulfonic Acid839 g (7.2 mol)
Intermediate Yield247.7 g (85.6%)
Purity (HPLC)>99%

Step 2: Ethylation and Hydrolysis

The intermediate undergoes ethylation using sodium sulfite (Na₂SO₃) and diethyl sulfate [(C₂H₅)₂SO₄] under reflux:

Reaction Conditions

  • Molar Ratio : 1:4–6:2–3 (intermediate : Na₂SO₃ : (C₂H₅)₂SO₄)

  • Temperature : 75–80°C (reflux)

  • Duration : 6–9 hours

Ethylation introduces the ethylsulfonyl group, followed by acidification with hydrochloric acid (pH 2–3) to precipitate the final product. Decolorization with activated carbon and recrystallization from ultrapure water yield white crystalline product.

Example 1 Performance

ParameterValue
Intermediate Input247.7 g (0.77 mol)
Diethyl Sulfate355.7 g (2.3 mol)
Final Product Yield75% (overall)
Purity (HPLC)99.5%

Optimization of Reaction Parameters

The patent emphasizes critical optimizations to maximize yield and purity:

Temperature Control

  • Step 1 : Maintaining 5–10°C prevents side reactions during sulfonation.

  • Step 2 : Reflux at 75–80°C ensures complete ethylation without decomposition.

Stoichiometric Ratios

  • Excess chlorosulfonic acid (6–7 equivalents) drives sulfonation to completion.

  • A 1:5:2.5 molar ratio (intermediate : Na₂SO₃ : (C₂H₅)₂SO₄) balances reactivity and cost.

Purification Techniques

  • Acidification : Gradual HCl addition at 40°C prevents premature crystallization.

  • Decolorization : Activated carbon removes residual impurities, enhancing product whiteness.

Comparative Analysis of Synthesis Methods

The table below contrasts traditional and two-step methods:

ParameterTraditional MethodTwo-Step Method
Steps 52
Total Yield ~45%75%
Purity ~98%99.5%
Byproducts SignificantMinimal
Industrial Scalability ModerateHigh

The two-step method reduces production time by 60% and eliminates thiocyanation-related impurities, addressing key bottlenecks in large-scale manufacturing .

Chemical Reactions Analysis

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

Pharmaceutical Development

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid serves as an important intermediate in the synthesis of amisulpride, an antipsychotic medication. Its role as an impurity reference is crucial for quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final product .

Recent studies have highlighted the compound's potential biological activities:

  • Anti-inflammatory Properties: In animal models, it demonstrated a dose-dependent reduction in pain and inflammation, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • Antiviral Activity: Derivatives of this compound are being investigated for their ability to inhibit viral replication, indicating a broader therapeutic potential .

Case Study 1: Efficacy Evaluation

A study conducted by Ningbo Inno Pharmchem Co., Ltd. evaluated the efficacy of this compound in treating pain and inflammation:

  • Results: The compound exhibited significant anti-inflammatory effects in models of acute inflammation, supporting its development as a therapeutic agent for inflammatory conditions .

Case Study 2: Safety Evaluation

Safety assessments through acute and sub-acute toxicity studies revealed that:

  • The compound was well-tolerated at specific doses with no significant adverse effects observed in animal models, indicating its potential for further clinical development .

Mechanism of Action

The mechanism of action of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is primarily related to its role as an impurity in amisulpride. It does not have a direct therapeutic effect but is crucial for ensuring the purity and efficacy of the final pharmaceutical product. The molecular targets and pathways involved are specific to the impurities’ impact on the drug’s overall quality and performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate (CAS 63484-12-8)

  • Structural Differences: Lacks the amino group at position 4 and features a methyl ester instead of a carboxylic acid.
  • Applications : Primarily used in organic synthesis as a precursor for sulfonamide derivatives.

4-Amino-5-(ethylthio)-2-methoxybenzoic Acid (CAS 71675-86-0)

  • Structural Differences : Contains an ethylthio (-S-C₂H₅) group instead of ethylsulfonyl (-SO₂-C₂H₅).
  • Impact : The thioether group is less oxidized, reducing electrophilicity and metabolic stability. This compound is a precursor in the synthesis of the target molecule, requiring oxidation to introduce the sulfonyl group .
  • Applications : Intermediate in pharmaceutical synthesis.

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS 1001346-91-3)

  • Structural Differences : Fluorine replaces the ethylsulfonyl group at position 4.
  • However, the lack of a sulfonyl group eliminates sulfonamide-based pharmacological activity .
  • Applications : Investigated for medicinal chemistry applications, particularly in kinase inhibitors.

o-Anisic Acid (2-Methoxybenzoic Acid, CAS 579-75-9)

  • Structural Differences: Lacks both the amino and ethylsulfonyl groups.
  • Impact : Simpler structure with reduced steric and electronic complexity. Lower molecular weight (168.15 g/mol ) and higher solubility in polar solvents.
  • Applications : Used as a laboratory reagent and precursor for fragrances .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid Derivatives: Amisulpride enantiomers (e.g., esamisulpride) exhibit high selectivity for 5-HT₇ and D₂ receptors, with purity >99% ensuring minimal off-target effects .
  • ML10302 and SR59768 (5-HT₄ Agonists): These esters of 4-amino-5-chloro-2-methoxybenzoic acid lack cardiac side effects (e.g., QTc prolongation) seen in cisapride, highlighting the importance of substituent choice in safety profiles .

Physicochemical and Industrial Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
This compound C₁₀H₁₃NO₅S 259.28 -SO₂-C₂H₅, -NH₂, -OCH₃ Moderate in polar solvents
4-Amino-5-(ethylthio)-2-methoxybenzoic acid C₁₀H₁₃NO₃S 243.28 -S-C₂H₅, -NH₂, -OCH₃ Higher lipophilicity
Methyl 2-methoxy-5-(methylsulfonyl)benzoate C₁₀H₁₂O₅S 244.26 -SO₂-CH₃, -COOCH₃ Low aqueous solubility

Biological Activity

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS Number: 71675-87-1) is a compound with significant potential in pharmaceutical applications, particularly as an intermediate in drug synthesis. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, and potential antiviral properties, supported by various studies and findings.

  • Molecular Formula : C10H13NO5S
  • Molecular Weight : 259.28 g/mol
  • Physical Appearance : White to off-white powder

The compound's mechanism of action is primarily linked to its role as an impurity in amisulpride, an antipsychotic medication. While it does not exhibit direct therapeutic effects, it is crucial for maintaining the purity and efficacy of pharmaceutical products. The biological activity of this compound is attributed to its structural features that allow interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the significant anti-inflammatory and analgesic effects of this compound:

  • In animal models, the compound demonstrated a dose-dependent reduction in pain and inflammation, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • The compound was found to inhibit inflammatory pathways, suggesting a mechanism that involves the modulation of pro-inflammatory cytokines.

Antiviral Activity

Research has also indicated potential antiviral properties :

  • Derivatives of this compound are under investigation for their ability to inhibit viral replication in specific models. The exact mechanism remains to be fully elucidated but may involve interference with viral entry or replication processes .

Efficacy Evaluation

A study conducted by Ningbo Inno Pharmchem Co., Ltd. evaluated the efficacy of this compound in treating pain and inflammation:

  • Results : The compound exhibited significant anti-inflammatory effects in models of acute inflammation.
  • : These findings support its development as a therapeutic agent for conditions characterized by inflammation .

Safety Evaluation

Safety assessments were conducted through acute and sub-acute toxicity studies:

  • The compound was well-tolerated at certain doses, showing no significant adverse effects in animal models.
  • These results are promising for further clinical development .

Pharmacokinetic Properties

Pharmacokinetic studies revealed that this compound is rapidly absorbed and distributed within the body:

  • It exhibited good bioavailability, which is crucial for its effectiveness as a therapeutic agent.
  • Efficient metabolism and excretion were also noted, contributing to its favorable safety profile .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity Findings Reference
Anti-inflammatorySignificant reduction in inflammation in models
AnalgesicDose-dependent pain relief observed
AntiviralPotential inhibition of viral replication
SafetyWell-tolerated; no significant toxicity noted
PharmacokineticsRapid absorption and good bioavailability

Q & A

Q. What are the common synthetic routes for preparing 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, and how can its purity be validated?

The compound is synthesized via condensation reactions involving sulfonyl and methoxy-substituted benzoic acid derivatives. A typical route involves sulfonation of a precursor amine followed by purification using solid-phase extraction (SPE) or preparative HPLC . Purity validation requires HPLC (≥98% purity threshold) and melting point analysis (150°C) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, with emphasis on the ethylsulfonyl and methoxy substituents .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

Key techniques include:

  • HPLC : For purity assessment (≥98% by HPLC-T) .
  • NMR : To confirm substitution patterns (e.g., methoxy at position 2, ethylsulfonyl at position 5) .
  • FT-IR : To identify functional groups like carboxylic acid (-COOH) and sulfonyl (-SO₂) .
  • Melting Point Analysis : Consistency with the reported 150°C ensures minimal impurities .

Q. How should researchers handle storage and stability concerns for this compound?

Store at 2–8°C in inert atmospheres (e.g., argon) to prevent degradation of the sulfonyl and amino groups. Protect from light to avoid photochemical decomposition . Use desiccants to mitigate hygroscopicity, as moisture may hydrolyze the ethylsulfonyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during synthetic modifications of the benzoic acid core?

Discrepancies in regiochemistry (e.g., unexpected substitution patterns) often arise from reaction conditions. For example, lithiation of 2-methoxybenzoic acid derivatives with s-BuLi/TMEDA favors ortho deprotonation, while n-BuLi/t-BuOK shifts selectivity . Computational modeling (DFT) or kinetic studies can clarify mechanistic pathways .

Q. What methodologies are effective for detecting and quantifying this compound as a pharmaceutical impurity (e.g., in Amisulpride)?

Use LC-MS with a C18 column and electrospray ionization (ESI) in negative mode. Calibrate against a reference standard (e.g., EP Reference Standard S2155010) . Validate limits of detection (LOD) ≤ 0.1% to comply with ICH guidelines . Structural analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) should be included as controls to rule out cross-reactivity .

Q. How can researchers design biological assays to evaluate receptor binding activity (e.g., dopamine D2/D3 antagonism)?

  • Radioligand Binding Assays : Use [³H]-spiperone for competitive binding studies in transfected HEK293 cells expressing human D2/D3 receptors .
  • Functional Assays : Measure cAMP inhibition via BRET-based biosensors to assess antagonist potency .
  • SAR Studies : Modify the ethylsulfonyl or methoxy groups and correlate changes with IC₅₀ values to identify critical pharmacophores .

Q. What strategies mitigate challenges in purifying this compound during scale-up synthesis?

  • Chromatography : Use reverse-phase flash chromatography with acetonitrile/water gradients .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline yield .
  • SPE : Employ C18 cartridges to remove polar impurities .

Contradictions and Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Solubility in aqueous buffers (e.g., PBS) may deviate from predictions due to self-association or pH-dependent ionization of the carboxylic acid group (pKa ~3.5). Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) to improve dispersion .

Q. Why might biological activity vary across studies using structurally similar analogs?

Minor substitutions (e.g., chloro vs. ethylsulfonyl groups) drastically alter receptor affinity. For example, 4-amino-5-chloro-2-methoxybenzoic acid derivatives show higher 5-HT4 receptor agonism, while ethylsulfonyl analogs favor dopamine receptor binding . Always validate analogs with orthogonal assays (e.g., functional vs. binding assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Reactant of Route 2
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.